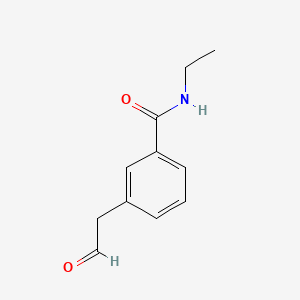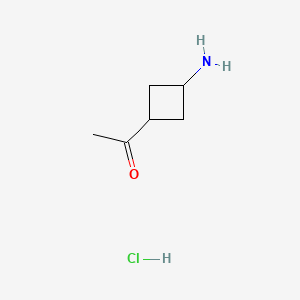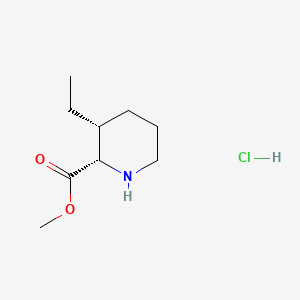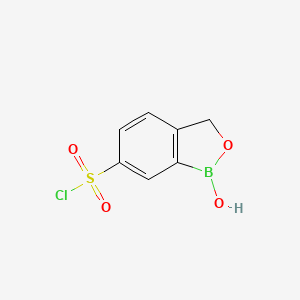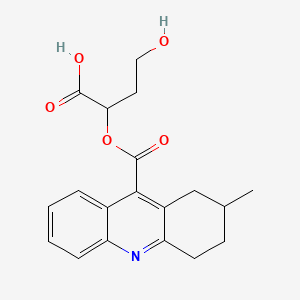
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid, also known as 4-HBTA, is a novel synthetic compound with a wide range of applications in scientific research. It is a derivative of acridine, a type of heterocyclic aromatic compound, and has a unique structure that makes it highly reactive and useful in a variety of biochemical and physiological experiments. 4-HBTA has been used in numerous studies to investigate the mechanisms of action of various drugs and to determine the biochemical and physiological effects of these compounds.
科学的研究の応用
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been used in scientific research to study the mechanisms of action of various drugs and to determine the biochemical and physiological effects of these compounds. It has been used as a tool to identify drug targets, to evaluate drug efficacy, and to study drug-receptor interactions. Additionally, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been used to investigate the effects of various drugs on cellular metabolism, gene expression, and protein synthesis.
作用機序
The mechanism of action of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is not yet fully understood. However, it is believed that the compound acts by binding to the active sites of enzymes and other proteins, thus altering their activity. Additionally, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is believed to interact with cellular membrane receptors, influencing the activity of these receptors and resulting in changes in cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid have been studied in various organisms, including bacteria, plants, and mammals. In bacteria, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been shown to inhibit the growth of several species, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. In plants, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been shown to inhibit the growth of several species, including Arabidopsis thaliana and Zea mays. In mammals, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been shown to inhibit the growth of several species, including rats and mice. Additionally, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid has been shown to inhibit the growth of several cancer cell lines, including HeLa and MCF-7.
実験室実験の利点と制限
The main advantage of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is its high reactivity, which makes it useful for a wide range of biochemical and physiological experiments. Additionally, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid in lab experiments. For example, 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid can be toxic in high concentrations and can interfere with the activity of enzymes and other proteins. Additionally, the compound is not stable in water and can degrade over time.
将来の方向性
There are numerous potential future directions for 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid research. For example, further studies could be conducted to better understand the mechanism of action of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid and its effects on various organisms. Additionally, studies could be conducted to investigate the potential use of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid as an anti-cancer drug. Furthermore, research could be conducted to develop new synthetic methods for producing 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid and to improve the stability of the compound. Finally, research could be conducted to explore the potential use of 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid in drug delivery systems.
合成法
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid can be synthesized through a two-step procedure. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroacridine with 4-chlorobutyric acid in the presence of anhydrous potassium carbonate and dimethyl sulfoxide (DMSO). This reaction produces the intermediate compound, 4-chloro-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid. The second step involves the reaction of this intermediate compound with hydrazine hydrate in the presence of a catalytic amount of hydrochloric acid. This reaction produces 4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyloxy)butanoic acid as the final product.
特性
IUPAC Name |
4-hydroxy-2-(2-methyl-1,2,3,4-tetrahydroacridine-9-carbonyl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-11-6-7-15-13(10-11)17(12-4-2-3-5-14(12)20-15)19(24)25-16(8-9-21)18(22)23/h2-5,11,16,21H,6-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEHURXYSSOBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OC(CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)
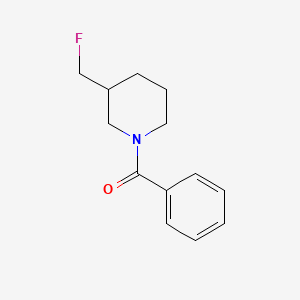
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B6610117.png)

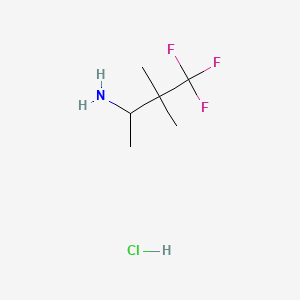
![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
